molecular formula C12H24O2S B14282548 Methyl 6-(pentylsulfanyl)hexanoate CAS No. 127705-19-5

Methyl 6-(pentylsulfanyl)hexanoate

Cat. No.: B14282548
CAS No.: 127705-19-5
M. Wt: 232.38 g/mol
InChI Key: BSSWKEYMZQYYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(pentylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound features a sulfur atom within its structure, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(pentylsulfanyl)hexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves heating the carboxylic acid and alcohol together, often with a mineral acid like sulfuric acid to catalyze the reaction. The reaction is reversible, so removing the water formed during the reaction can drive it to completion .

Industrial Production Methods

In industrial settings, esterification is typically carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pentylsulfanyl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 6-(pentylsulfanyl)hexanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(pentylsulfanyl)hexanoate involves its interaction with specific molecular targets. The sulfur atom can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(pentylsulfanyl)hexanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where sulfur-containing compounds are desired.

Properties

CAS No.

127705-19-5

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

methyl 6-pentylsulfanylhexanoate

InChI

InChI=1S/C12H24O2S/c1-3-4-7-10-15-11-8-5-6-9-12(13)14-2/h3-11H2,1-2H3

InChI Key

BSSWKEYMZQYYMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.